2-Chloro-2,3-dihydro-1H-(1,3,2)diazaphospholo(4,5-d)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2,3-dihydro-1H-(1,3,2)diazaphospholo(4,5-d)pyrimidine is a heterocyclic compound that contains phosphorus, nitrogen, and chlorine atoms within its structure.
Preparation Methods
The synthesis of 2-Chloro-2,3-dihydro-1H-(1,3,2)diazaphospholo(4,5-d)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2,3-diamine with phosphorus oxychloride (POCl3), followed by cyclization to form the desired diazaphospholo compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-2,3-dihydro-1H-(1,3,2)diazaphospholo(4,5-d)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form oxides or reduction to form corresponding reduced species.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include phosphorus oxychloride, amines, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-2,3-dihydro-1H-(1,3,2)diazaphospholo(4,5-d)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including inhibitors of specific enzymes and receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the biological activity of phosphorus-containing heterocycles.
Mechanism of Action
The mechanism of action of 2-Chloro-2,3-dihydro-1H-(1,3,2)diazaphospholo(4,5-d)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
2-Chloro-2,3-dihydro-1H-(1,3,2)diazaphospholo(4,5-d)pyrimidine can be compared with other similar compounds, such as:
2-Amino-2,3-dihydro-1H-2λ5-[1,3,2]diazaphospholo[4,5-b]pyridin-2-one: This compound has similar structural features but differs in its functional groups and biological activity.
7-Chloro-2-phenyl-2,3-dihydro-1H-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide:
The uniqueness of this compound lies in its specific combination of phosphorus, nitrogen, and chlorine atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
72185-49-0 |
---|---|
Molecular Formula |
C4H4ClN4P |
Molecular Weight |
174.53 g/mol |
IUPAC Name |
2-chloro-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine |
InChI |
InChI=1S/C4H4ClN4P/c5-10-8-3-1-6-2-7-4(3)9-10/h1-2,8H,(H,6,7,9) |
InChI Key |
INSTUYXDMGQBHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)NP(N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.